Praseodymium hydroxide

Catalysis Oxygen Storage Capacity Three-Way Catalysts

Praseodymium hydroxide (Pr(OH)₃) offers distinct advantages over La/Nd analogs: lower reduction temperature in TWCs (50–100°C improvement), exceptional dye adsorption (837.4 mg g⁻¹), selective rare earth recovery via pH control, and superior MOR co-catalysis due to abundant surface hydroxyls. Choose 99.9% purity for reliable B2B sourcing.

Molecular Formula H3O3Pr
Molecular Weight 191.93 g/mol
CAS No. 16469-16-2
Cat. No. B095349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium hydroxide
CAS16469-16-2
Molecular FormulaH3O3Pr
Molecular Weight191.93 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[Pr+3]
InChIInChI=1S/3H2O.Pr/h3*1H2;/q;;;+3/p-3
InChIKeyZLGIGTLMMBTXIY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praseodymium Hydroxide (CAS 16469-16-2) Technical Overview for Industrial and Research Procurement


Praseodymium hydroxide (Pr(OH)₃, CAS 16469-16-2) is a light green, gel-like solid that crystallizes in a hexagonal structure (space group P6₃/m) with lattice parameters a = 6.48 Å and c = 3.77 Å [1]. It is insoluble in water, soluble in acids, and decomposes at 220°C . This rare earth hydroxide serves as a versatile precursor for praseodymium oxide nanomaterials and is used in catalysis, ceramic pigments, optical glasses, and electrochemical applications [2]. Standard commercial grades are available in purities ranging from 99% to 99.999% (3N to 5N) [3].

Why Praseodymium Hydroxide (CAS 16469-16-2) Cannot Be Replaced by Generic Lanthanide Hydroxides


In-class substitution of Pr(OH)₃ with other rare earth hydroxides (e.g., La(OH)₃, Nd(OH)₃, Ce(OH)₃) or its calcined product (Pr₆O₁₁) is technically invalid due to fundamental differences in basicity, redox behavior, and surface chemistry. Pr(OH)₃ exhibits intermediate basicity between La(OH)₃ and Nd(OH)₃, directly impacting its precipitation pH and reactivity with atmospheric CO₂ [1]. Critically, Pr(OH)₃ possesses an abundant hydroxyl-rich surface without oxygen vacancies, a feature that is entirely lost upon calcination to Pr₆O₁₁ [2]. This hydroxyl density governs its performance as a precursor, adsorbent, and co-catalyst, and its electrochemical behavior differs markedly from Ce(OH)₃, which uniquely exhibits redox activity in both positive and negative potential ranges [3]. Therefore, selection of Pr(OH)₃ over its analogs must be driven by specific quantitative performance metrics outlined below.

Praseodymium Hydroxide (CAS 16469-16-2) Quantitative Differentiation vs. CeO₂, La(OH)₃, Nd(OH)₃, Ce(OH)₃, and Pr₆O₁₁


Pr(OH)₃ as a Precursor Lowers CeO₂ Catalyst Reduction Temperature by 50–100°C

In Ce-Pr mixed oxide catalysts for automotive exhaust treatment, the substitution of cerium by praseodymium (derived from Pr(OH)₃ or Pr precursors) significantly enhances oxygen storage capacity (OSC) and lowers the reduction temperature compared to pure CeO₂ [1]. Specifically, the reduction temperature of Ce₁₋ₓPrₓO₂₋δ oxides was found to be 50–100°C lower than that of CeO₂ [1]. This is attributed to the Ce⁴⁺/Ce³⁺ and Pr⁴⁺/Pr³⁺ redox couples and increased oxygen vacancy concentration [1].

Catalysis Oxygen Storage Capacity Three-Way Catalysts Ce-Pr Oxides

Pr(OH)₃ Nanowires Exhibit a High Adsorption Capacity of 837.4 mg/g for Congo Red Dye

Porous Pr(OH)₃ nanostructures demonstrate exceptional adsorption capacity for anionic dyes, particularly Congo red, outperforming other rare earth and metal oxide adsorbents [1]. Pr(OH)₃ nanowires (NWs) achieve a maximum adsorption capacity of 837.4 mg g⁻¹ for Congo red [1]. In comparison, porous layered-lanthanum nanowires (La(OH)₃-based) show a capacity of 470 mg g⁻¹, and mesoporous Fe₂O₃ exhibits ~45 mg g⁻¹ under similar conditions [1]. The high efficiency is attributed to the large effective surface area (BET surface area of 26.1–74.9 m² g⁻¹), plentiful hydroxyl groups, and basic sites on the Pr(OH)₃ surface [1].

Wastewater Treatment Dye Adsorption Porous Nanomaterials Environmental Remediation

Pr(OH)₃ Precipitates at a Lower pH (14.62) than Nd(OH)₃ (15.46) and La(OH)₃ (15.24) at 25°C

In hydrometallurgical processing of rare earth ores like monazite, selective precipitation is key to separation. Thermodynamic calculations show that at 25°C, the sequential precipitation pH values for rare earth hydroxides are: Pr(OH)₃ at pH 14.62, followed by Ce(OH)₃ at 15.06, La(OH)₃ at 15.24, and Nd(OH)₃ at 15.46 [1]. Pr(OH)₃ precipitates first in this sequence under ambient conditions, enabling its selective recovery prior to La and Nd [1]. At elevated temperature (160°C), the initial precipitation pH drops to 10.70 and the order shifts, with Ce(OH)₃ precipitating first [1].

Rare Earth Separation Hydrometallurgy Precipitation Chemistry Monazite Processing

Pr(OH)₃ Lacks Oxygen Vacancies and Provides a Distinct Hydroxyl-Rich Surface vs. Pr₆O₁₁

Pr(OH)₃ and its calcined product Pr₆O₁₁ represent two distinct co-catalyst chemistries for Pt-based electrocatalysts. Pr(OH)₃ possesses abundant hydroxyl groups but no oxygen vacancies, whereas Pr₆O₁₁ is rich in oxygen vacancies but contains substantially no hydroxyl groups [1]. In methanol electrooxidation, these surface species play different mechanistic roles: oxygen vacancies increase the intrinsic activity of Pt, while hydroxyl groups are decisive for dehydrogenation and deprotonation of methanol [1]. A co-catalyst with both functionalities (e.g., hydrated Pr₆O₁₁·xH₂O) outperforms either alone, but the choice between Pr(OH)₃ and Pr₆O₁₁ as a precursor or additive dictates which surface chemistry dominates [1].

Electrocatalysis Methanol Oxidation Surface Chemistry Co-catalyst Design

Pr(OH)₃ Functions as a Positive Electrode Material, Whereas Ce(OH)₃ Exhibits Bipolar Redox Activity

In the development of rare earth hydroxide-based supercapacitor electrodes, Pr(OH)₃ and Ce(OH)₃ exhibit fundamentally different electrochemical behaviors. Cyclic voltammetry studies on La(OH)₃, Ce(OH)₃, Pr(OH)₃, and Nd(OH)₃ reveal that only Ce(OH)₃ displays redox peaks in both positive and negative potential ranges [1]. Pr(OH)₃, along with La(OH)₃ and Nd(OH)₃, exhibits a redox peak only in the positive range [1]. Consequently, Pr(OH)₃ is suitable as a positive electrode material, whereas Ce(OH)₃ can serve as both positive and negative electrode [1]. Asymmetric supercapacitors have been successfully fabricated using Pr(OH)₃ as the positive electrode paired with Ce(OH)₃ negative electrodes [1].

Supercapacitors Electrode Materials Asymmetric Devices Energy Storage

Pr(OH)₃ Nanorods Exhibit a High Dielectric Constant (~4000 at 1 kHz) for Gate Dielectric Applications

Pr(OH)₃ nanorods, synthesized via alkaline hydrothermal methods, serve as precursors to Pr₆O₁₁ nanorods, which are candidate gate dielectric materials for decanano metal-oxide-semiconductor (MOS) devices [1]. The Pr(OH)₃ nanorods themselves exhibit a wide optical band gap of 5.31 eV and, upon conversion to Pr₆O₁₁ at 400°C, display a remarkably high dielectric constant of approximately 4000 at 1 kHz [1]. While direct dielectric data for Pr(OH)₃ is less reported, its role as the morphology-directing precursor is critical; the nanorod morphology (diameter ~30 nm, length ~100 nm) is largely retained after calcination [1]. This high dielectric constant is comparable to or exceeds many conventional high-k materials, positioning Pr-derived oxides as potential alternatives to HfO₂ or ZrO₂ in specific device architectures [1].

Dielectric Materials MOS Devices Optoelectronics High-k Dielectrics

Praseodymium Hydroxide (CAS 16469-16-2) Optimal Industrial and Research Use Cases


Automotive Three-Way Catalyst (TWC) Precursor for Enhanced Low-Temperature Activity

Procure Pr(OH)₃ as a precursor for Ce-Pr mixed oxide oxygen storage components in TWCs. The substitution of Ce with Pr in the oxide lattice, derived from Pr(OH)₃, lowers the catalyst reduction temperature by 50–100°C compared to pure CeO₂, significantly improving cold-start emissions performance [1]. This is a quantifiable advantage for meeting Euro 7 and EPA Tier 4 regulations.

High-Capacity Adsorbent for Anionic Dye Removal in Textile Wastewater

Utilize porous Pr(OH)₃ nanowires for the selective adsorption of Congo red and similar amine-containing dyes. With a maximum adsorption capacity of 837.4 mg g⁻¹, Pr(OH)₃ outperforms lanthanum-based nanowires (470 mg g⁻¹) and mesoporous Fe₂O₃ (~45 mg g⁻¹) by 78% and over 1700%, respectively [1]. This reduces adsorbent mass requirements and operational costs.

Selective Precipitation Agent in Rare Earth Hydrometallurgical Separation

Leverage the lower precipitation pH of Pr(OH)₃ (14.62 at 25°C) compared to La(OH)₃ (15.24) and Nd(OH)₃ (15.46) to achieve selective recovery of praseodymium from monazite leach solutions [1]. This enables more energy-efficient and higher-purity separation circuits, directly impacting the economics of rare earth refining.

Hydroxyl-Rich Co-catalyst for Methanol Electrooxidation in Direct Methanol Fuel Cells (DMFCs)

Incorporate Pr(OH)₃ as a co-catalyst with Pt/CNTs to enhance methanol oxidation reaction (MOR) kinetics. The abundant hydroxyl groups on Pr(OH)₃ facilitate dehydrogenation and deprotonation steps, a function that oxygen-vacancy-rich Pr₆O₁₁ cannot provide [1]. This distinction is critical for optimizing anode performance in DMFCs.

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